N'-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a brominated indole core, a dibenzylamino group, and a dimethoxyphenyl acetohydrazide moiety
Vorbereitungsmethoden
The synthesis of N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide typically involves multiple stepsThe final step involves the condensation of the brominated indole derivative with 3,4-dimethoxyphenyl acetohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the indole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a cyclooxygenase inhibitor, showing promising anti-inflammatory and analgesic activities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been evaluated for its interactions with various biological targets, including enzymes and receptors, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. For instance, as a cyclooxygenase inhibitor, it selectively binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to form hydrogen bonds and other interactions with key residues in the enzyme’s active site, contributing to its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide include other indole derivatives with substituted phenyl acetohydrazide moieties. These compounds often share similar biological activities but differ in their specific substituents, which can influence their potency and selectivity. For example, derivatives with different halogen atoms or alkyl groups may exhibit varying degrees of cyclooxygenase inhibition .
Eigenschaften
Molekularformel |
C33H31BrN4O4 |
---|---|
Molekulargewicht |
627.5 g/mol |
IUPAC-Name |
N-[5-bromo-1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C33H31BrN4O4/c1-41-29-16-13-25(17-30(29)42-2)18-31(39)35-36-32-27-19-26(34)14-15-28(27)38(33(32)40)22-37(20-23-9-5-3-6-10-23)21-24-11-7-4-8-12-24/h3-17,19,40H,18,20-22H2,1-2H3 |
InChI-Schlüssel |
PYGGVWABNGRCIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN(CC4=CC=CC=C4)CC5=CC=CC=C5)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.